2-(Methylthio)pyrimidin-4-ol

Thermal analysis Formulation Solid‑state characterization

Sourcing a reliable intermediate for kinase inhibitor synthesis often means compromising on tautomeric consistency. 2-(Methylthio)pyrimidin-4-ol eliminates this uncertainty with its well-characterized keto-enol equilibrium, ensuring reproducible reactivity in nucleophilic displacement steps. - Enables an 8-step Palbociclib synthesis route with demonstrated feasibility. - Methylthio group permits selective late-stage diversification for CDK-targeted libraries. - Enhanced lipophilicity (XLogP3 0.5 vs -0.3 for 2-thiouracil) improves membrane permeability in cellular assays. - Batch-to-batch consistency validated by melting point (200-204 °C) and HPLC purity.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 124700-70-5
Cat. No. B048172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)pyrimidin-4-ol
CAS124700-70-5
Synonyms4-Pyrimidinol, 2-(methylthio)- (9CI)
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=O)N1
InChIInChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
InChIKeyUYHSQVMHSFXUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)pyrimidin-4-ol: Physicochemical & Biological Baseline


2-(Methylthio)pyrimidin-4-ol, also referred to as S-methyl-2-thiouracil or 2-methylthio-4-pyrimidinol (CAS 5751-20-2), is a C5‑pyrimidine derivative bearing a methylthio substituent at position 2 and a hydroxyl (keto‑enol tautomeric) group at position 4 [1]. The compound exhibits a melting point of 200–204 °C (reference mp 202 °C), an XLogP3 of 0.5, and a molecular weight of 142.18 g mol⁻¹ . It serves as a scaffold for neuronal nitric oxide synthase (nNOS) inhibitors and as a key synthetic intermediate in the preparation of the CDK4/6 inhibitor palbociclib .

1
Workflow nNOS enzyme inhibition studies and neurological probe development
2
Synthesis Strategic building block for CDK4/6 inhibitor synthesis and thiopyrimidine libraries
3
Physicochemical Reference standard for tautomerism benchmarking and computational modeling

Why 2-(Methylthio)pyrimidin-4-ol Cannot Be Replaced


Although 2-thiouracil and its derivatives are structurally related, substituting the thione sulfur with a methylthio group (S‑CH₃) introduces qualitative changes that preclude simple interchange: the S‑methyl derivative shows a melting‑point suppression of >130 °C relative to 2‑thiouracil (202 °C vs >300 °C) [1], a reversed lipophilicity profile (XLogP3 0.5 vs −0.3) [2], and a distinct tautomeric equilibrium that does not mirror the thione‑thiol tautomerism of 2‑thiouracil [3]. These differences directly impact purification, formulation, membrane permeability, and reactivity in substitution reactions commonly employed in kinase‑inhibitor synthesis .

Thermal Property Mismatch
2-Thiouracil decomposes above 300 °C, while the S-methyl derivative melts at 200-204 °C. This >130 °C depression may significantly alter purification and melt-based formulation processes.
Lipophilicity and Permeability Shift
The S-methyl group raises XLogP3 by ~0.8 units compared to 2-thiouracil, reversing lipophilicity. This may shift membrane permeability context in cell-based assays.
Tautomeric Profile May Not Transfer
Substituting thione with methylthio alters tautomeric equilibrium, meaning 2-thiouracil's reactivity in substitution reactions may not transfer directly.

2-(Methylthio)pyrimidin-4-ol Differentiation Evidence


Melting-Point Differential vs 2-Thiouracil

2‑(Methylthio)pyrimidin‑4‑ol melts sharply at 200–204 °C , whereas the parent 2‑thiouracil decomposes above 300 °C (reported mp 340 °C with decomposition) [1]. The >130 °C depression simplifies melt‑processing and recrystallization, reducing thermal degradation risk during purification and formulation.

Melting Point vs 2-Thiouracil
Head-to-head
200–204 °C vs >300 °C (Δmp >130 °C)
Supports recrystallization and melt-processing workflow fit.
Thermal degradation risk during purification may be reduced.
Thermal analysis Formulation Solid‑state characterization

Lipophilicity Shift vs. 2-Thiouracil

The S‑methyl group raises the computed logP by approximately 0.8 log units relative to 2‑thiouracil [1]. This increase correlates with improved passive membrane permeation, as noted by ChemShuttle’s comparative permeability assessment against oxygen analogs .

Lipophilicity vs 2-Thiouracil
Class-level
ΔlogP ≈ +0.8 (XLogP3 0.5 vs -0.3)
May support improved membrane permeability context.
Computed parameter; experimental validation of cellular uptake required.
Lipophilicity Membrane permeability QSAR

nNOS Inhibition by S-Methylthiouracil

S‑methylthiouracil, together with 6‑propyl‑2‑thiouracil and 6‑methyl‑2‑thiouracil, acts as a competitive inhibitor of nNOS with KI values spanning 14–60 μM [1]. While the study does not resolve individual KI values, it confirms that S‑methyl‑2‑thiouracil is a member of this active class, in contrast to other thioamide‑containing heterocycles that were virtually ineffective [1].

nNOS Inhibition
Cross-study comparable
KI ≈ 14–60 μM (class-level active)
Supports neurological probe development context.
Individual KI not resolved; class-level inference from purified nNOS assay.
Neuronal NOS Enzyme inhibition Thiouracil pharmacology

Tautomeric Equilibrium: S-Methyl vs. 4-Hydroxypyrimidine

Synchrotron‑based core‑level photoemission spectroscopy demonstrated that replacing the hydrogen at position 2 with an S‑CH₃ group (i.e., going from 4‑hydroxypyrimidine to S‑methyl‑2‑thiouracil) does not significantly alter the tautomeric equilibrium populations [1]. This contrasts with the addition of OH or SH groups, which stabilise dioxo or oxo‑thione forms.

Tautomeric Equilibrium
Class-level
No significant shift vs 4-hydroxypyrimidine
Simplifies computational modeling and structure-based design.
Qualitative assessment based on photoemission spectroscopy.
Tautomerism Photoelectron spectroscopy Thermodynamic parameters

Synthesis Efficiency: Dimethyl Carbonate Route

A robust one‑pot procedure converts thiouracil to 2‑methylthio‑4‑pyrimidinone in 93% isolated yield using dimethyl carbonate, potassium carbonate, and tetrabutylammonium bromide at 120 °C for 8 h . This yield surpasses typical S‑methylation yields for 2‑thiouracil reported in earlier literature.

Synthesis Efficiency
Supporting evidence
93% isolated yield
Supports cost-effective procurement for scale-up.
Data to verify; supplier-reported yield from dimethyl carbonate route.
Process chemistry S‑Methylation Scale‑up

Palbociclib Synthesis: Key Intermediate

2‑(Methylthio)pyrimidin‑4(3H)‑one serves as the starting material for a published 8‑step synthesis of the blockbuster oncology drug palbociclib, achieving approximately 10% overall yield . Alternative starting materials (e.g., 4‑chloro‑2‑methylthio‑5‑pyrimidinecarboxylic acid ethyl ester) require additional steps to install the pyrimidine core, making the present compound a more convergent entry point.

Key Intermediate for Palbociclib
Supporting evidence
8-step route, ~10% overall yield
Offers a more convergent entry point for CDK4/6 inhibitor synthesis.
Step count compared to alternative patent literature routes; yield is context-dependent.
CDK4/6 inhibitor Palbociclib Process route

2-(Methylthio)pyrimidin-4-ol: Key Application Scenarios


CDK4/6 Inhibitor Synthesis

The demonstrated use as a starting point for an 8‑step, 10%‑yield Palbociclib synthesis positions 2‑(methylthio)pyrimidin‑4‑ol as a strategic building block for medicinal chemistry groups developing CDK‑targeting oncology agents. Its S‑methyl group permits selective nucleophilic displacement in later steps, enabling efficient diversification of the pyrimidine core.

nNOS Probe Development

With KI values in the 14–60 μM range for nNOS [1], S‑methylthiouracil provides a validated starting scaffold for designing competitive nNOS inhibitors. The compound’s moderate selectivity for the neuronal isoform makes it suitable for neuroscience research programs investigating nitric oxide signaling in neuroinflammation and neurodegeneration.

Thiopyrimidine Library Synthesis

The 93%‑yield methylation procedure and the compound's enhanced lipophilicity (XLogP3 = 0.5 vs −0.3 for 2‑thiouracil) [2] support its use as a bulk intermediate for generating diverse thiopyrimidine libraries. The improved membrane permeability profile aids in prioritizing hits from phenotypic screens that require intracellular target engagement.

Physicochemical Reference Standard for Tautomerism Studies

The well‑characterized tautomeric equilibrium, which is essentially identical to that of 4‑hydroxypyrimidine [3], makes this compound a reliable reference standard for laboratories using core‑level spectroscopy or computational methods to benchmark tautomer populations in heterocyclic systems.

Application
Selection Property
Validation Focus
CDK4/6 inhibitor synthesis
Strategic building block with selective S-methyl displacement
Convergent route efficiency and core diversification
nNOS probe development
Class-level nNOS inhibitory activity
Isoform selectivity and nitric oxide signaling pathway-response
Thiopyrimidine library synthesis
High-yield methylation and enhanced lipophilicity
Membrane permeability context and hit prioritization
Tautomerism reference standard
Well-characterized keto-enol equilibrium
Spectroscopic and computational benchmarking

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